molecular formula C18H25NO3 B11015917 (2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide

Cat. No.: B11015917
M. Wt: 303.4 g/mol
InChI Key: AMIUZDPAMTUBNW-PKNBQFBNSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and an octan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole ring is then alkylated with an appropriate alkyl halide to introduce the octan-2-yl group.

    Amidation: The final step involves the formation of the amide bond through the reaction of the alkylated benzodioxole with an appropriate amine under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB or MAPK, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the benzodioxole ring and the octan-2-yl chain in This compound provides unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-octan-2-ylprop-2-enamide

InChI

InChI=1S/C18H25NO3/c1-3-4-5-6-7-14(2)19-18(20)11-9-15-8-10-16-17(12-15)22-13-21-16/h8-12,14H,3-7,13H2,1-2H3,(H,19,20)/b11-9+

InChI Key

AMIUZDPAMTUBNW-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCC(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCCCC(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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